molecular formula C9H9Cl2NO2 B019903 N-(2,6-dichloro-4-methoxyphenyl)acetamide CAS No. 136099-55-3

N-(2,6-dichloro-4-methoxyphenyl)acetamide

Cat. No. B019903
M. Wt: 234.08 g/mol
InChI Key: YMDULTGLSDMTFL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(2,6-dichloro-4-methoxyphenyl)acetamide and related compounds involves multiple steps, including reactions with POCl3 in acetate and other catalytic processes. For instance, N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was synthesized through reactions involving 2,6-dichloro-4 –trifloromethylaniline, showcasing the versatility in synthesizing chloroacetamide derivatives (Z. Ping, 2007).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by various spectroscopic techniques such as NMR, IR, and X-ray diffraction analysis. Detailed analysis of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide revealed a monoclinic space group, indicating the compound's complex crystalline structure (Z. Ping, 2007).

Chemical Reactions and Properties

Chemical reactions involving N-(2,6-dichloro-4-methoxyphenyl)acetamide derivatives often lead to the formation of various pharmacologically active molecules. For example, the synthesis and characterization of 2-hydroxy-N-methyl-N-phenyl-acetamide from N-methylaniline and chloracetyl chloride demonstrate the compound's potential in creating bioactive molecules (Z. Zhong-cheng & Shu Wan-yin, 2002).

Scientific Research Applications

Summary of the Application

A series of 2, 4-dichlorophenoxyacetamide-chalcones were synthesized and evaluated for their antiproliferative activities against MCF-7, HT-29, and A549 cancer cell lines .

Methods of Application or Experimental Procedures

The compounds were tested against c-Met kinase using the ADP Glo TM assay . Compound 6f was further evaluated for its antiproliferative and antimigratory properties on MCF-7 and A549 cell lines using colony formation and wound healing assays .

Results or Outcomes

Several compounds showed moderate-to-good antiproliferative activity against MCF-7 and A549 cell lines . Many compounds were inactive against the HT-29 cell line . Compound 6f had long-term antiproliferative effects and exerted antimigratory activity on both cell lines .

2. Application in Antimicrobial Study

Summary of the Application

The synthesized compound was screened for antimicrobial activity .

Methods of Application or Experimental Procedures

The title compound was synthesized and characterized by FT-IR, UV–visible, 1 H NMR, HRMS techniques . The molecular structure was elucidated by using single-crystal X-ray diffraction technique .

Results or Outcomes

The synthesized compound shows moderate antimicrobial activity against selected pathogens .

3. General Research Chemical

Summary of the Application

“N-(2,6-dichloro-4-methoxyphenyl)acetamide” is often used as a research chemical . It can be used in various scientific experiments where this compound is required.

Results or Outcomes

3. General Research Chemical

Summary of the Application

“N-(2,6-dichloro-4-methoxyphenyl)acetamide” is often used as a research chemical . It can be used in various scientific experiments where this compound is required.

Safety And Hazards

The safety information for “N-(2,6-dichloro-4-methoxyphenyl)acetamide” includes several hazard statements: H302-H315-H319-H332-H335 . The precautionary statements include P261-P280-P305+P351+P338 .

properties

IUPAC Name

N-(2,6-dichloro-4-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2/c1-5(13)12-9-7(10)3-6(14-2)4-8(9)11/h3-4H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMDULTGLSDMTFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1Cl)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372379
Record name N-(2,6-dichloro-4-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-dichloro-4-methoxyphenyl)acetamide

CAS RN

136099-55-3
Record name N-(2,6-dichloro-4-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SH Kim, JH Kwon, SH Yoon - Bulletin of the Korean Chemical …, 2010 - researchgate.net
Scheme 1. Reagents:(a) H2SO4, NaNO2, H2O, below 0 oC;(b) saturated HCl in methanol, methanol/Et2O (v/v= 1/3),‒15 oC, 1 h;(c) activated copper, CuI, K2CO3, DMF, 150 C, 20 h, N2;…
Number of citations: 8 www.researchgate.net
C Wang, B Gong, F Meng, X Wang, Y Han, W Yang… - 2023 - researchsquare.com
Hashimoto thyroiditis (HT) is an organ-specific autoimmune disease associated with iodine intake. Increasing evidence suggests that the gut microbiota plays an important role between …
Number of citations: 2 www.researchsquare.com

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